molecular formula C12H17O2- B14764164 2-(1-Adamantyl)acetate

2-(1-Adamantyl)acetate

Cat. No.: B14764164
M. Wt: 193.26 g/mol
InChI Key: AOTQGWFNFTVXNQ-UHFFFAOYSA-M
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Description

2-(1-Adamantyl)acetate is an organic compound derived from adamantane, a hydrocarbon known for its unique cage-like structure. The adamantane framework imparts significant stability and rigidity to its derivatives, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)acetate typically involves the esterification of 1-adamantylacetic acid. One common method includes the reaction of 1-adamantylacetic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to optimize yield and reduce costs. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to scale up the production while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 1-adamantylacetic acid, 1-adamantylmethanol, and various substituted adamantane derivatives .

Scientific Research Applications

2-(1-Adamantyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)acetate and its derivatives often involves interactions with biological membranes and proteins. The rigid adamantane structure can enhance the stability and bioavailability of drugs, allowing for more effective delivery to target sites. Additionally, the compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantylacetic acid
  • 1-Adamantylmethanol
  • 1-Adamantylamine

Uniqueness

2-(1-Adamantyl)acetate is unique due to its ester functional group, which imparts different chemical reactivity compared to its acid, alcohol, and amine counterparts. This allows for a broader range of chemical modifications and applications, particularly in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C12H17O2-

Molecular Weight

193.26 g/mol

IUPAC Name

2-(1-adamantyl)acetate

InChI

InChI=1S/C12H18O2/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14)/p-1

InChI Key

AOTQGWFNFTVXNQ-UHFFFAOYSA-M

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)[O-]

Origin of Product

United States

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